N-Boc-S-苄基-L-半胱氨酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

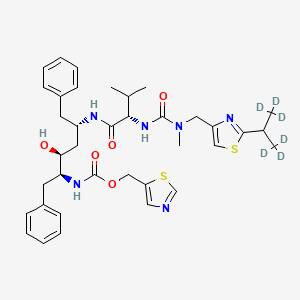

The synthesis of N-Boc-S-benzyl-L-cysteine methyl ester involves multiple steps, including the protection of amino groups and the esterification of carboxylic acids. A crucial aspect of its synthesis is the ability to maintain the integrity of the Boc (tert-butoxycarbonyl) group while conducting reactions on other functional groups within the molecule. The synthesis process is meticulously designed to ensure high yield and purity of the product, reflecting the compound's importance in research and industrial applications (Karmakar et al., 2018).

Molecular Structure Analysis

N-Boc-S-benzyl-L-cysteine methyl ester's molecular structure has been extensively analyzed to understand its conformational properties. The dipeptide, N-(t-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester, showcases how the molecule's arrangement, including the Boc–Ala–Cys(Bzl)–OMe configuration, influences its overall stability and reactivity. Its crystalline structure reveals a parallel-pleated sheet arrangement, stabilized by hydrogen bonds, which is critical for its function in synthetic pathways (Sukumar, Ponnuswamy, & Jayakumar, 1994).

科学研究应用

生化试剂

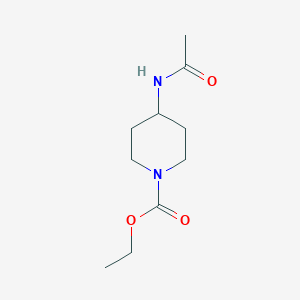

“N-Boc-S-苄基-L-半胱氨酸甲酯”用作生化试剂 {svg_1} {svg_2}. 生化试剂是在生化研究和分析中使用的物质。它们在开发新药和推动医学和生物学研究方面起着至关重要的作用。

肽和蛋白质的合成

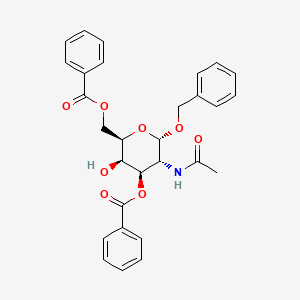

该化合物是一种N-端保护试剂,可用于合成含有半胱氨酸残基的肽和蛋白质 {svg_3}. N-端保护可防止不必要的副反应,确保肽或蛋白质正确合成。

转化为脱氢丙氨酸

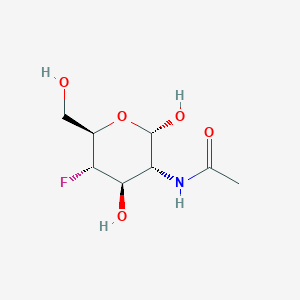

使用“N-Boc-S-苄基-L-半胱氨酸甲酯”合成的肽和蛋白质中的半胱氨酸残基可以进一步转化为脱氢丙氨酸 {svg_4}. 脱氢丙氨酸是氨基酸丙氨酸的脱水形式,通常用于研究蛋白质的结构和功能。

固态 FTIR 光谱分析

“N-Boc-S-苄基-L-半胱氨酸甲酯”已用于固态 FTIR 光谱研究 {svg_5}. FTIR(傅里叶变换红外)光谱是一种用于获得固体、液体或气体的吸收、发射、光电导或拉曼散射的红外光谱的技术。它提供了关于所研究材料的化学键合和分子结构的详细信息。

三肽的合成

该化合物已用于三肽的合成 {svg_6}. 三肽是一种由三个氨基酸通过肽键连接形成的肽。它们用于各种生物和医药应用。

生物物理性质研究

“N-Boc-S-苄基-L-半胱氨酸甲酯”已用于研究某些化合物的生物物理性质 {svg_7}. 了解化合物的生物物理性质在药物发现和开发中至关重要,因为这些性质会影响药物的疗效、安全性以及药代动力学。

作用机制

未来方向

生化分析

Biochemical Properties

N-Boc-S-benzyl-L-cysteine Methyl Ester is primarily used in the synthesis of peptides and proteins containing cysteine residues. It interacts with various enzymes and proteins during these processes. For instance, it can be converted to dehydroalanine, which is a key intermediate in the synthesis of certain peptides . The Boc protecting group helps to prevent unwanted reactions during synthesis, ensuring that the cysteine residue is incorporated correctly into the peptide chain. Additionally, the benzyl group can be used to introduce specific functional groups into the peptide, enhancing its biochemical properties.

Cellular Effects

N-Boc-S-benzyl-L-cysteine Methyl Ester has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into peptides can alter the way these peptides interact with cell surface receptors, potentially modulating signaling pathways . Additionally, the presence of the Boc and benzyl groups can affect the stability and activity of the peptides, influencing their overall impact on cellular function.

Molecular Mechanism

The molecular mechanism of N-Boc-S-benzyl-L-cysteine Methyl Ester involves several key interactions at the molecular level. The Boc protecting group is electron-withdrawing, which can decrease the electron density on the nitrogen atom, affecting its reactivity . This can influence the binding interactions of the compound with various biomolecules, including enzymes and proteins. Additionally, the benzyl group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-S-benzyl-L-cysteine Methyl Ester can change over time. The stability of the compound is influenced by factors such as temperature and pH. For instance, the Boc protecting group can be cleaved under acidic conditions, leading to the formation of the free cysteine derivative . This can affect the compound’s activity and its interactions with other biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of N-Boc-S-benzyl-L-cysteine Methyl Ester can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can become harmful. These effects are important to consider when using the compound in biochemical research.

Metabolic Pathways

N-Boc-S-benzyl-L-cysteine Methyl Ester is involved in several metabolic pathways. It interacts with enzymes such as peptidases, which cleave the Boc protecting group and convert the compound into its active form . This conversion is crucial for the compound’s incorporation into peptides and proteins. Additionally, the benzyl group can be metabolized by enzymes such as cytochrome P450, affecting the compound’s overall metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, N-Boc-S-benzyl-L-cysteine Methyl Ester is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can be influenced by factors such as its hydrophobicity and the presence of specific targeting signals. These factors can affect the compound’s overall activity and its impact on cellular function.

Subcellular Localization

The subcellular localization of N-Boc-S-benzyl-L-cysteine Methyl Ester can have significant effects on its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the Boc protecting group can influence the compound’s localization by affecting its interactions with cellular membranes. This localization can impact the compound’s ability to interact with specific biomolecules and exert its effects on cellular processes.

属性

IUPAC Name |

methyl (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUSUGVJXKJTBL-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)

![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)

![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)

![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)